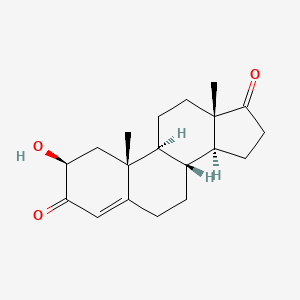

2-beta-Hydroxy-androst-4-ene-3,17-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H26O3 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(2S,8R,9S,10R,13S,14S)-2-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16-,18-,19-/m0/s1 |

InChI Key |

TUUUEQXMRRIGLT-HDOZPKFNSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@H](C[C@]34C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(CC34C)O |

Origin of Product |

United States |

Chemical Synthesis Methodologies for 2β Hydroxy Androst 4 Ene 3,17 Dione and Analogs

De Novo Synthetic Routes for 2β-Hydroxylated Androstenediones

The de novo or total synthesis of steroids is a complex undertaking that has been a benchmark in organic chemistry. While specific de novo synthetic routes exclusively targeting 2β-Hydroxy-androst-4-ene-3,17-dione are not extensively detailed in publicly available literature, the general principles of steroid total synthesis can be applied. These routes typically involve the construction of the characteristic four-ring steroid nucleus from simpler, acyclic precursors through a series of intricate cyclization and functional group manipulation steps.

Historically, the total synthesis of steroids has been a monumental challenge, with early efforts focused on replicating naturally occurring hormones. These endeavors have led to the development of powerful synthetic strategies and a deeper understanding of stereochemical control. While microbial and enzymatic processes are often favored for producing hydroxylated steroids due to their high regio- and stereoselectivity, chemical total synthesis offers the advantage of creating unnatural analogs with potentially novel biological activities. The structural complexity and multiple chiral centers of the androstenedione (B190577) skeleton necessitate highly controlled and stereoselective reactions to achieve the desired 2β-hydroxy configuration.

Semi-synthetic Derivatization from Readily Available Steroid Precursors

A more common and practical approach to obtaining 2β-Hydroxy-androst-4-ene-3,17-dione and its analogs is through the semi-synthesis from abundant steroid starting materials like dehydroepiandrosterone (B1670201) (DHEA) or androst-4-ene-3,17-dione itself. This strategy leverages the pre-existing steroid framework and focuses on the introduction and modification of specific functional groups.

Introduction of the 2β-Hydroxyl Group

The stereoselective introduction of a hydroxyl group at the 2β-position of the androst-4-ene-3,17-dione scaffold is a key chemical challenge. Various methods have been explored to achieve this transformation.

One approach involves the use of enzymatic systems. For instance, engineered cytochrome P450 enzymes have demonstrated the ability to hydroxylate the steroid nucleus with high regio- and stereoselectivity. While a recent study highlighted the 2α-hydroxylation of androstenedione by an engineered CYP154C2, showcasing the potential of biocatalysis, achieving the specific 2β-configuration often requires screening for or engineering of specific enzymes.

From a chemical synthesis perspective, the introduction of the 2β-hydroxyl group can be approached through several strategies. One method involves the hydroboration of a suitable unsaturated precursor. For example, the hydroboration of 2-methylene-5α-androstane derivatives has been shown to yield 2β-hydroxymethyl-5α-androstanes, indicating that boron-based reagents can approach from the α-face, leading to a β-oriented hydroxyl group after oxidation. The stereochemical outcome of such reactions is highly dependent on the steric and electronic environment of the double bond.

Another potential route involves the reduction of a 2-keto steroid. The stereoselectivity of such a reduction would be crucial in favoring the formation of the 2β-alcohol over the 2α-epimer. The choice of reducing agent and reaction conditions plays a pivotal role in directing the stereochemical outcome.

Modifications and Rearrangement Reactions (e.g., 2- and 6-substituted androst-4-ene-3,17-diones)

The synthesis of 2- and 6-substituted androst-4-ene-3,17-dione analogs is an active area of research, often aimed at developing new therapeutic agents. These modifications can significantly alter the biological activity of the parent steroid.

6-Substituted Analogs: A variety of 6-substituted androst-4-ene-3,17-diones have been synthesized, including 6-alkyl, 6-aryl, and 6-halo derivatives. The introduction of these substituents can be achieved through several synthetic routes. For example, 6β-bromo-androst-4-ene-3,17-dione can be prepared and subsequently used as a precursor for other 6-substituted analogs. The 6β-bromo compound is known to be unstable in methanol (B129727), undergoing decomposition to a 5α-androstane-3,6-dione derivative. The 6β-isomers can also epimerize to the more thermodynamically stable 6α-isomers.

The synthesis of 6-alkyl and 6-aryl derivatives has been explored in the context of developing aromatase inhibitors. These compounds are often prepared via multi-step sequences starting from readily available steroid precursors. The structure-activity relationship studies of these analogs have provided insights into the hydrophobic pocket of the aromatase active site.

Rearrangement Reactions: The steroid nucleus can undergo a variety of rearrangement reactions, often triggered by acidic conditions or the presence of specific functional groups. For instance, the acid-catalyzed rearrangement of 1α,2-epoxy-3-oxo-5α-steroids can lead to A-nor-2-oxo-steroids. These types of rearrangements can be utilized to create novel steroid skeletons with unique biological properties. The Westphalen rearrangement, which involves the backbone rearrangement of 6-substituted-5-hydroxy steroids, is another example of a classic steroid transformation that can lead to structurally diverse products.

Synthesis of Isotope-Labeled Analogs for Mechanistic Investigations

Isotopically labeled analogs of 2β-Hydroxy-androst-4-ene-3,17-dione are invaluable tools for studying its metabolism, mechanism of action, and for use as internal standards in quantitative analysis. The introduction of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) allows researchers to trace the fate of the molecule in biological systems.

A direct synthesis of a 2β-¹⁸O labeled analog has been reported for a closely related compound, 2β-hydroxy-19-oxoandrost-4-ene-3,17-dione. This was achieved by using ¹⁸O-labeled chloroacetic acid in the synthesis, which ultimately introduces the labeled oxygen at the 2β-position. nih.gov This methodology demonstrates a feasible route for the specific labeling of the hydroxyl group.

Deuterium labeling of the androstenedione scaffold can be achieved through various methods, including base-catalyzed exchange reactions in the presence of a deuterium source like deuterium oxide. This approach is particularly effective for introducing deuterium at positions adjacent to carbonyl groups. More specific labeling often requires multi-step synthetic sequences using deuterated reagents.

Similarly, carbon-13 labeled androst-4-ene-3,17-dione is commercially available, with the ¹³C atoms typically incorporated into the A-ring. This labeled precursor can then be utilized in the semi-synthesis of ¹³C-labeled 2β-Hydroxy-androst-4-ene-3,17-dione, allowing for the tracing of the carbon skeleton in metabolic studies. The use of these labeled compounds in conjunction with techniques like mass spectrometry and NMR spectroscopy provides detailed insights into the biochemical transformations of these steroids.

Advanced Analytical Techniques for Structural Characterization and Quantification in Research

Spectroscopic Methods for Elucidating Molecular Structure

Spectroscopic techniques are indispensable for determining the precise molecular structure of steroids. These methods provide detailed information about the compound's atomic composition, connectivity, and stereochemistry, which is crucial for differentiating between closely related isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the structural elucidation of organic molecules, including steroids. mdpi.com It provides detailed information about the carbon-hydrogen framework of 2-beta-Hydroxy-androst-4-ene-3,17-dione. mdpi.commdpi.com

¹H NMR spectroscopy would be used to identify the number and environment of protons in the molecule. The presence of the hydroxyl group at the C-2 beta position would significantly influence the chemical shift of the proton attached to C-2, shifting it downfield. This proton would likely appear as a multiplet due to coupling with adjacent protons. Other key signals would include a singlet for the olefinic proton at C-4 and two singlets for the angular methyl groups at C-18 and C-19.

¹³C NMR spectroscopy complements ¹H NMR by providing a count of all unique carbon atoms. mdpi.com The carbon atom bonded to the hydroxyl group (C-2) would show a characteristic chemical shift in the range of 60-80 ppm. The carbonyl carbons at C-3 and C-17 would be observed far downfield (typically >200 ppm), while the olefinic carbons (C-4 and C-5) would resonate in the 120-170 ppm region. Combining ¹H and ¹³C NMR data with two-dimensional NMR experiments like COSY, HSQC, and HMBC allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the structure and stereochemistry of the 2-beta-hydroxy group. mdpi.com

Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound This table is illustrative and presents expected chemical shift ranges based on the analysis of similar steroid structures. Actual experimental values may vary.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C-2 | ~4.0-4.2 (multiplet) | ~65-75 |

| C-3 | - | >200 |

| C-4 | ~5.8 (singlet) | ~125-130 |

| C-5 | - | ~165-175 |

| C-17 | - | >210 |

| C-18 (CH₃) | ~0.9 (singlet) | ~13-16 |

| C-19 (CH₃) | ~1.2 (singlet) | ~17-20 |

Mass Spectrometry (MS) Techniques (e.g., HREI-MS, LC-MS/MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) would confirm the elemental formula of this compound (C₁₉H₂₆O₃) by providing a highly accurate mass measurement of the molecular ion (M⁺). The fragmentation pattern under electron ionization would yield characteristic ions resulting from the cleavage of the steroid's ring structure and the loss of functional groups. Key fragmentation pathways for hydroxylated steroids often involve the loss of water (H₂O) from the molecular ion. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for analyzing steroids in complex mixtures, such as biological fluids. nih.govshimadzu.com For this compound, after chromatographic separation, the compound would be ionized, typically using electrospray ionization (ESI) to form a protonated molecule [M+H]⁺. In the tandem MS mode, this precursor ion is selected and fragmented to produce specific product ions. Monitoring these unique precursor-to-product ion transitions provides highly selective quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used for steroid analysis. Due to the low volatility of this compound, derivatization is required prior to analysis. nih.gov The hydroxyl and ketone groups are typically converted to more volatile trimethylsilyl (B98337) (TMS) ethers/enols. The resulting derivative produces a characteristic mass spectrum with a distinct molecular ion and predictable fragmentation patterns, often involving the loss of trimethylsilanol (B90980) (TMSOH). researchgate.netbohrium.com

Predicted Mass Spectrometry Fragments for this compound (underivatized) This table is illustrative and based on general fragmentation patterns of androstane (B1237026) steroids. The molecular weight of C₁₉H₂₆O₃ is 302.41 g/mol .

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 302 | [M]⁺ (Molecular Ion) |

| 284 | [M-H₂O]⁺ (Loss of water) |

| 269 | [M-H₂O-CH₃]⁺ (Loss of water and a methyl group) |

| Various | Characteristic steroid ring fragments |

Chromatographic Separation Methodologies

Chromatography is essential for isolating this compound from complex sample matrices and for separating it from other structurally similar steroid isomers prior to detection and quantification.

Gas Chromatography (GC) Coupled with Mass Spectrometry

GC-MS is a cornerstone for steroid profiling in research and clinical settings. For the analysis of this compound, a chemical derivatization step is mandatory to increase the compound's volatility and thermal stability. nih.gov A common procedure involves oximation of the keto groups followed by silylation of both the hydroxyl group and the oxime groups to form TMS derivatives. This process yields a stable compound suitable for GC analysis. The derivatized steroid is then separated from other compounds on a capillary column (typically non-polar) based on its boiling point and interaction with the stationary phase. The retention time is a characteristic property that aids in identification, while the coupled mass spectrometer provides definitive structural confirmation and quantification. bohrium.com

Liquid Chromatography (LC) Coupled with Mass Spectrometry

LC-MS, and particularly its tandem version (LC-MS/MS), has become the preferred method for steroid analysis due to its high sensitivity, specificity, and applicability to underivatized compounds. nih.govshimadzu.com Reversed-phase liquid chromatography is typically employed, where this compound would be separated on a C18 or similar column. The separation is based on the compound's polarity; the presence of the hydroxyl group makes it slightly more polar than its parent compound, androst-4-ene-3,17-dione, resulting in a shorter retention time under typical reversed-phase conditions. The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.net Coupling the LC system to a tandem mass spectrometer allows for highly selective detection and quantification, even at very low concentrations in complex biological samples like plasma or urine. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a robust method for assessing the purity of synthesized this compound and for quantification when concentrations are sufficiently high. nih.gov The α,β-unsaturated ketone chromophore in the A-ring of the steroid allows for strong UV absorbance, typically around 240 nm. For purity analysis, the compound is injected onto an HPLC column (usually reversed-phase), and the resulting chromatogram is analyzed. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For quantification, a calibration curve is constructed using certified reference standards of the compound, allowing the concentration in an unknown sample to be accurately determined. karger.com While not as sensitive as MS-based methods, HPLC-UV is a reliable and cost-effective technique for analyzing bulk material or formulated products. nih.govencyclopedia.pub

Optimized Sample Preparation and Derivatization Strategies for Complex Biological Matrices

The accurate quantification and structural characterization of this compound in complex biological matrices such as plasma, serum, and urine present significant analytical challenges. These challenges stem from the typically low endogenous concentrations of the steroid, the presence of numerous interfering substances, and the fact that steroids in biological fluids are often present as water-soluble glucuronide or sulfate (B86663) conjugates. mdpi.comunitedchem.com To overcome these obstacles, robust and optimized sample preparation and derivatization strategies are essential prior to analysis by advanced techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

The primary goal of sample preparation is to isolate the analyte of interest from the matrix, remove interferences, and concentrate the sample to a level suitable for instrumental analysis. For steroid analysis, this typically involves hydrolysis, extraction, and clean-up steps.

Hydrolysis of Conjugates: Since a significant portion of steroids are excreted in urine as glucuronide or sulfate conjugates, a hydrolysis step is often the first and most critical part of the sample preparation. mdpi.comresearchgate.net

Enzymatic Hydrolysis: This is the most common and mildest method, utilizing enzymes like β-glucuronidase (often from E. coli or Helix pomatia) to cleave the glucuronide bond. dshs-koeln.de For comprehensive analysis, a sulfatase enzyme may be used in conjunction with β-glucuronidase to also cleave sulfate conjugates. nih.gov

Acid Hydrolysis: While effective at cleaving conjugates using strong acids like HCl or H2SO4, this method is harsher and can lead to the degradation of the target analyte or the formation of interfering artifacts. nih.gov

Extraction Techniques: Following hydrolysis, the now unconjugated, less polar steroid must be extracted from the aqueous biological matrix.

Liquid-Liquid Extraction (LLE): A conventional and widely used technique, LLE partitions the analyte between the aqueous sample and an immiscible organic solvent. nih.gov Solvents such as diethyl ether or ethyl acetate (B1210297) are commonly employed for steroid extraction from plasma or serum. mdpi.comresearchgate.net Supported Liquid Extraction (SLE) is a modern alternative that immobilizes the aqueous sample on a solid support, allowing for extraction with an organic solvent without the risk of emulsion formation, a common issue with traditional LLE. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a highly efficient and selective technique that has become the standard for steroid analysis. nih.govrug.nl It involves passing the liquid sample through a cartridge containing a solid sorbent. The steroid analytes are retained on the sorbent while interferences are washed away. The purified analytes are then eluted with a small volume of an organic solvent. unitedchem.com Sorbents with C18 (octadecyl) or hydrophilic-lipophilic balance (HLB) properties are frequently used for their ability to effectively retain a broad range of steroids. unitedchem.comnih.gov SPE methods can be automated, significantly increasing throughput for large-scale research. researchgate.net

| Technique | Matrix | Key Steps & Reagents | Advantages |

|---|---|---|---|

| Enzymatic Hydrolysis | Urine, Plasma | Incubation with β-glucuronidase (e.g., from E. coli) at controlled pH (e.g., 6.5-7.0) and temperature (e.g., 45-50°C). mdpi.comdshs-koeln.de | Mild conditions, minimizes analyte degradation. nih.gov |

| Liquid-Liquid Extraction (LLE) | Plasma, Serum, Urine | Extraction with organic solvents like diethyl ether, ethyl acetate, or dichloromethane. mdpi.comresearchgate.net | Simple, cost-effective. |

| Solid-Phase Extraction (SPE) | Urine, Plasma, Blood | Use of C18 or HLB cartridges; involves conditioning, sample loading, washing (e.g., with water/methanol mixtures), and elution (e.g., with methanol/acetonitrile). unitedchem.comnih.gov | High recovery, clean extracts, amenable to automation. unitedchem.comresearchgate.net |

| Supported Liquid Extraction (SLE) | Plasma | Sample diluted and loaded onto a 96-well plate containing diatomaceous earth; elution with dichloromethane. chromatographyonline.com | Avoids emulsion formation, high throughput. chromatographyonline.com |

Derivatization Strategies

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For a compound like this compound, which contains both hydroxyl (-OH) and ketone (C=O) functional groups, derivatization can improve thermal stability and volatility for GC-MS or increase ionization efficiency and sensitivity for LC-MS. nih.govnih.gov

For GC-MS Analysis: The most common approach is silylation, which converts the polar hydroxyl and enolizable ketone groups into non-polar trimethylsilyl (TMS) ethers and enol-ethers, respectively. This process reduces the polarity of the steroid, making it more volatile and suitable for gas chromatography. mdpi.com

For LC-MS/MS Analysis: While direct analysis is possible, derivatization can significantly lower detection limits. Specific reagents can target the different functional groups on the steroid nucleus.

Hydroxyl Group Derivatization: Reagents such as picolinic acid can be used to derivatize the 2-beta-hydroxy group. This adds a permanently charged or easily ionizable moiety to the molecule, greatly enhancing its signal in the mass spectrometer. nih.govnih.gov

Keto Group Derivatization: The two ketone groups at positions C3 and C17 can be targeted with reagents like Girard's Reagent P (GP). nih.govthermofisher.com This derivatization introduces a quaternary ammonium (B1175870) group, which improves ionization efficiency and allows for detection of steroids down to the picogram level. nih.govresearchgate.net Hydroxylamine can also be used to derivatize ketosteroids, improving their chromatographic behavior and detection sensitivity. researchgate.net

| Analytical Method | Reagent | Target Functional Group | Purpose / Advantage |

|---|---|---|---|

| GC-MS | Silylating agents (e.g., MSTFA) | Hydroxyl, Ketone (enol form) | Forms TMS derivatives, increases volatility and thermal stability. mdpi.com |

| LC-MS/MS | Picolinic Acid | Hydroxyl (-OH) | Enhances ionization and detection sensitivity for hydroxy-androgens. nih.govnih.gov |

| LC-MS/MS | Girard's Reagent P (GP) | Ketone (C=O) | Improves ionization efficiency for keto-androgens, significantly lowers detection limits. nih.govthermofisher.com |

| LC-MS/MS | Hydroxylamine | Ketone (C=O) | Increases MS ionization, allowing for lowered detection limits for ketosteroids. researchgate.net |

Structure Activity Relationship Sar Studies in Enzyme Interactions and Biological Modulation

Influence of the 2β-Hydroxyl Group on Enzyme Binding and Catalysis

The introduction of a hydroxyl group at the C-2 position of the androstenedione (B190577) steroid nucleus can dramatically alter its interaction with steroidogenic enzymes. The stereochemistry of this substitution, whether in the alpha (axial) or beta (equatorial) position, is a key determinant of the compound's biological activity.

While specific binding data for 2-beta-Hydroxy-androst-4-ene-3,17-dione with a wide range of steroid hydroxylases and dehydrogenases are not extensively documented in publicly available research, the principles of steroid-enzyme interactions provide a framework for understanding its likely behavior. Steroid hydroxylases, a class of cytochrome P450 enzymes, are responsible for introducing hydroxyl groups at specific positions on the steroid core. The presence of a 2β-hydroxyl group on the androstenedione molecule can influence its subsequent metabolism by other hydroxylases. For instance, the cytochrome P450 enzyme CYP11A1 has been shown to exhibit 2β-hydroxylase activity towards androstenedione, suggesting a potential biosynthetic pathway for this compound. uomustansiriyah.edu.iq

The interaction with hydroxysteroid dehydrogenases (HSDs) is also of significant interest. These enzymes catalyze the interconversion of keto and hydroxyl groups at various positions on the steroid. For example, 17β-hydroxysteroid dehydrogenases (17β-HSDs) are crucial for the conversion of androstenedione to testosterone (B1683101). The presence and orientation of the 2β-hydroxyl group can affect the binding of the steroid to the active site of these enzymes, potentially altering the rate of conversion at the C-17 position.

The stereochemistry of substituents on the steroid A-ring is a critical factor for substrate recognition by many steroidogenic enzymes. The active sites of these enzymes are highly specific, and the precise three-dimensional shape of the substrate determines its ability to bind and be correctly oriented for catalysis.

For many steroid-metabolizing enzymes, the planarity and conformation of the A-ring are important for initial binding. The introduction of a bulky or polar group, such as a hydroxyl group, at the C-2 position can introduce steric hindrance or new hydrogen bonding opportunities that can either enhance or diminish binding affinity and catalytic efficiency. The equatorial orientation of the 2β-hydroxyl group places it in a different spatial position compared to an axial 2α-hydroxyl group, which would be expected to lead to distinct interactions within an enzyme's active site.

Comparative Analysis of Structural Modifications on Steroidogenic Enzymes

To understand the specific role of the 2β-hydroxyl group, it is informative to compare its effects with those of other structural modifications to the androstenedione molecule, particularly in relation to key enzymes in estrogen biosynthesis.

Aromatase (CYP19A1) is the key enzyme responsible for the conversion of androgens to estrogens. Its inhibition is a major therapeutic target. Studies on 2-alpha-substituted androstenedione analogs have provided valuable insights into the structure-activity relationships at the C-2 position.

Research has demonstrated that the introduction of a hydroxyl group at the 2α-position of androstenedione results in a significant decrease in its ability to inhibit aromatase. nih.gov Steroids with a 2α-hydroxy or 2α-alkoxy group were found to be poor inhibitors of human placental aromatase, with reported Ki values in the range of 670-1150 nM. nih.gov This is in stark contrast to 2α-halogeno and 2α-alkyl substituted analogs, which were found to be potent competitive inhibitors with Ki values ranging from 45 to 171 nM. nih.gov

| Compound | Substitution at C-2 | Aromatase Inhibition (Ki) |

| Androstenedione | None (H) | Substrate |

| 2α-Fluoro-androstenedione | α-Fluoro | 45-171 nM |

| 2α-Chloro-androstenedione | α-Chloro | 45-171 nM |

| 2α-Bromo-androstenedione | α-Bromo | 45-171 nM |

| 2α-Methyl-androstenedione | α-Methyl | 45-171 nM |

| 2α-Ethyl-androstenedione | α-Ethyl | 45-171 nM |

| 2α-Hydroxy-androstenedione | α-Hydroxy | 670-1150 nM |

| 2α-Methoxy-androstenedione | α-Methoxy | 670-1150 nM |

| 2α-Ethoxy-androstenedione | α-Ethoxy | 670-1150 nM |

Data derived from studies on 2-alpha-substituted androstenedione analogs. nih.gov

The family of 17β-hydroxysteroid dehydrogenases (17β-HSDs) plays a pivotal role in the pre-receptor regulation of active androgens and estrogens. nih.govwikipedia.org These enzymes catalyze the conversion between 17-keto and 17β-hydroxy steroids. For instance, the conversion of androstenedione to the more potent androgen, testosterone, is mediated by reductive 17β-HSD isoenzymes. Conversely, oxidative 17β-HSDs can inactivate testosterone by converting it back to androstenedione. wikipedia.orgresearchgate.net

The impact of a 2β-hydroxyl group on the interaction of androstenedione with 17β-HSDs has not been specifically detailed in the available literature. However, it can be hypothesized that this modification could influence substrate affinity and turnover. The active site of 17β-HSDs accommodates the steroid substrate in a specific orientation to facilitate hydride transfer to or from the cofactor (NAD(P)H/NAD(P)+) at the C-17 position. Any structural change, such as the addition of a 2β-hydroxyl group, could alter the binding pose of the steroid within the active site, thereby affecting the efficiency of the enzymatic reaction. Different isoenzymes of 17β-HSD exhibit distinct substrate specificities, and the effect of the 2β-hydroxyl group would likely vary between them. nih.gov

Structure-Activity Relationships within the Broader Androstenedione Analog Series for Enzyme Modulation

The study of various androstenedione analogs has revealed several key structural features that govern their interaction with steroidogenic enzymes. Substitutions at different positions on the steroid nucleus can lead to enhanced inhibitory activity, altered substrate specificity, or the conversion of a substrate into an inhibitor.

The introduction of a hydroxyl group, as in the case of this compound, adds a polar functional group capable of forming hydrogen bonds. Depending on the topology of the enzyme's active site, this new hydrogen bonding potential could either be favorable, leading to increased binding affinity, or unfavorable, causing steric clashes or improper orientation for catalysis. The observed poor aromatase inhibitory activity of the 2α-hydroxy analog suggests that for this particular enzyme, hydroxylation at the C-2 position is detrimental to binding in a manner that leads to effective inhibition. nih.gov A similar detailed investigation into the 2β-isomer would be necessary to definitively characterize its enzyme modulating properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.